

Ethyl 3,5-dihydroxybenzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dihydroxybenzoate*

Cat. No.: *B009963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for **Ethyl 3,5-dihydroxybenzoate** (CAS No. 4142-98-7). The information is intended to support laboratory safety protocols and risk assessments in research and development settings. All data has been compiled from publicly available safety data sheets and chemical databases.

Hazard Identification and Classification

Ethyl 3,5-dihydroxybenzoate is classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this substance to be fully aware of its potential hazards.

GHS Hazard Statements:

- H302: Harmful if swallowed.[1][2][3]
- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2][3]

Hazard Pictogram:

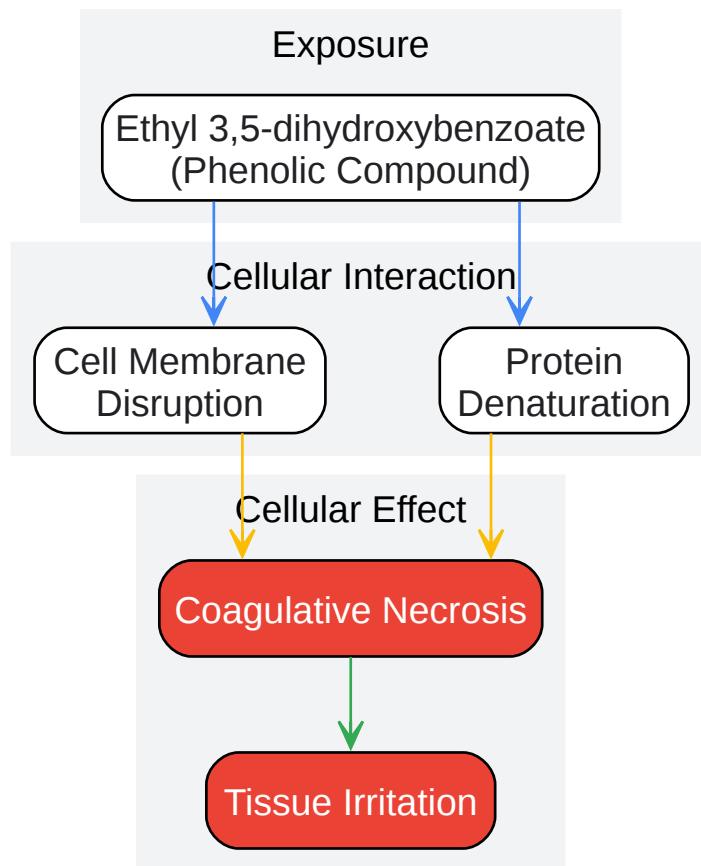
- GHS07 (Exclamation Mark)[\[2\]](#)

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Ethyl 3,5-dihydroxybenzoate** is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₄	[1]
Molecular Weight	182.17 g/mol	[1] [2]
Appearance	Solid	
Melting Point	127-130 °C	[2] [4]
Boiling Point	356.2 ± 12.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Flash Point	146.1 ± 13.1 °C	[1]

Toxicological Information


While specific quantitative toxicological studies such as LD50 (Lethal Dose, 50%) or Draize test results for **Ethyl 3,5-dihydroxybenzoate** are not readily available in the public domain, its GHS classification provides a framework for its toxicological profile.

Hazard Classification	Description
Acute Toxicity, Oral	Category 4. "Harmful if swallowed." This classification typically corresponds to an LD50 range of 300 to 2000 mg/kg body weight for rats.
Skin Corrosion/Irritation	Category 2. "Causes skin irritation." [1] [2] [3]
Serious Eye Damage/Irritation	Category 2. "Causes serious eye irritation." [1] [2] [3]
Specific Target Organ Toxicity (Single Exposure)	Category 3. "May cause respiratory irritation." The target organ is the respiratory system. [1] [2]

Postulated Mechanism of Cellular Damage

As a phenolic compound, the irritant and toxic effects of **Ethyl 3,5-dihydroxybenzoate** can be inferred from the general mechanism of action for this class of chemicals. The primary mechanism involves non-specific damage to cells through protein denaturation and disruption of cell membranes, leading to coagulative necrosis.

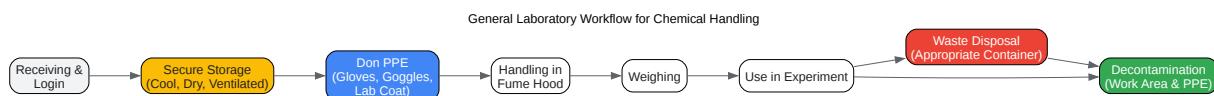
Postulated Mechanism of Cellular Damage for Phenolic Compounds

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of cellular damage for phenolic compounds.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.


Handling:

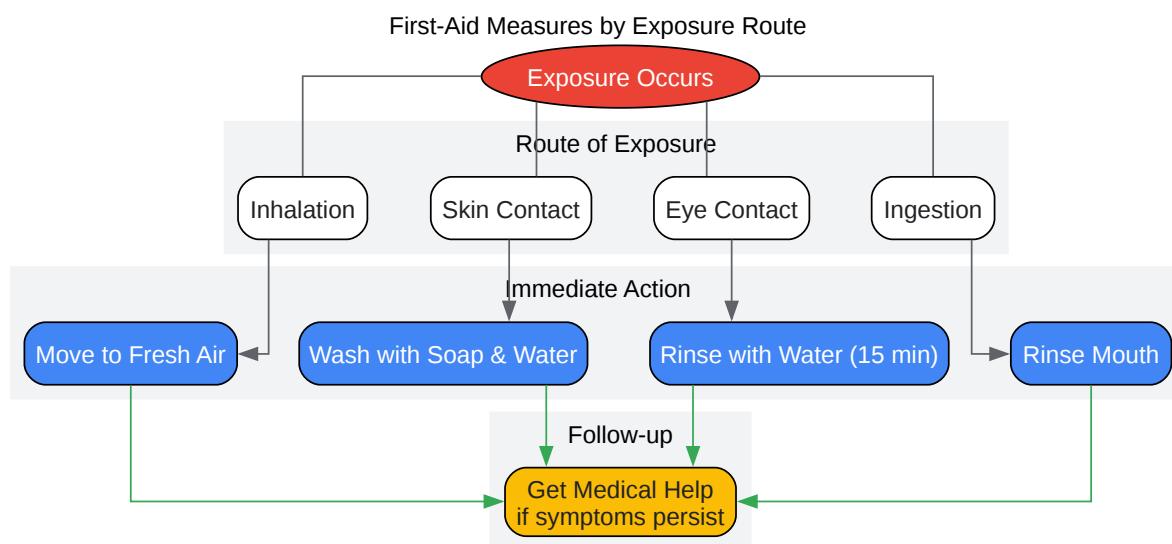
- Handle in a well-ventilated place, preferably within a chemical fume hood.[1][5]
- Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][2] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[2]

- Avoid contact with skin and eyes.[1][5]
- Avoid the formation of dust and aerosols.[1][5]
- Do not eat, drink, or smoke when using this product.[1][3]
- Wash hands thoroughly after handling.[1][3]

Storage:

- Store in a tightly closed container.[1]
- Keep in a dry, cool, and well-ventilated place.[1]
- Store locked up.[1]
- Store apart from incompatible materials such as strong oxidizing agents and strong bases.

[Click to download full resolution via product page](#)


Caption: General laboratory workflow for chemical handling.

First-Aid Measures

In case of exposure, immediate action is required. The following are general first-aid guidelines. Always refer to the specific Safety Data Sheet (SDS) for the most detailed instructions.

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, get medical help.[1][3]

- If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3][5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]
- If Swallowed: Rinse mouth. Call a poison center or get medical help if you feel unwell.[1][3][6] Do not induce vomiting.

[Click to download full resolution via product page](#)

Caption: Logical relationship of first-aid measures based on exposure route.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7]
- Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]
- Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

- Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wear appropriate PPE.[8]
- Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8] Clean the spill area thoroughly with soap and water.
- Environmental Precautions: Do not let the product enter drains.[8]

Experimental Protocols for Hazard Evaluation

While specific test results for **Ethyl 3,5-dihydroxybenzoate** are not publicly available, its hazards are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

- Principle: To determine the dose of a substance that causes mortality in 50% of a test population (LD₅₀) after a single oral administration. Modern methods (like the Up-and-Down Procedure, OECD 425) use a stepwise procedure with a small number of animals to estimate the LD₅₀, reducing overall animal usage.
- Methodology:
 - Test Animals: Typically, young adult female rats are used.

- Administration: The substance is administered by gavage in a single dose. Animals are fasted before dosing.
- Dose Progression: In a stepwise procedure, animals are dosed one at a time. The outcome (survival or death) for one animal determines the dose for the next. If an animal survives, a higher dose is used; if it dies, a lower dose is used.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
- Endpoint: The LD50 value is calculated from the results, which then determines the acute toxicity category.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

- Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4]
- Methodology:
 - Test Animal: The albino rabbit is the preferred species.[2]
 - Preparation: Approximately 24 hours before the test, fur is removed from a small patch (approx. 6 cm²) on the animal's back.[9]
 - Application: A dose of 0.5 g of the solid substance is applied to the test site and covered with a gauze patch.[2]
 - Exposure: The patch is left in place for 4 hours.[2] After exposure, the residual substance is removed.
 - Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and then periodically for up to 14 days to assess reversibility.[2][9] Scores are assigned based on the severity of the lesions.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

- Principle: To assess the potential of a substance to produce irritation or damage to the eye.
[\[10\]](#)
- Methodology:
 - Test Animal: The albino rabbit is the preferred species.[\[5\]](#)
 - Application: A single dose of the test substance (e.g., 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[\[1\]](#)
[\[5\]](#)
 - Procedure: The eyelids are held together for about one second after instillation. The eye is generally not washed out for at least 24 hours.[\[1\]](#)[\[11\]](#)
 - Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[\[10\]](#) Observations may continue for up to 21 days to evaluate the reversibility of any effects.[\[1\]](#)[\[11\]](#) Scores are assigned for each component of the eye based on the severity of the observed effects.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Waste material should be handled as hazardous and disposed of via a licensed waste disposal company. Do not allow the material to be released into the environment.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. peta.org [peta.org]
- 10. The chemical nature of phenolic compounds determines their toxicity and induces distinct physiological responses in *Saccharomyces cerevisiae* in lignocellulose hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Ethyl 3,5-dihydroxybenzoate: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009963#ethyl-3-5-dihydroxybenzoate-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com